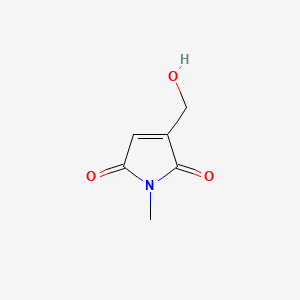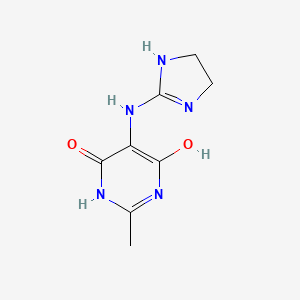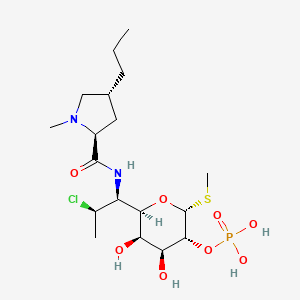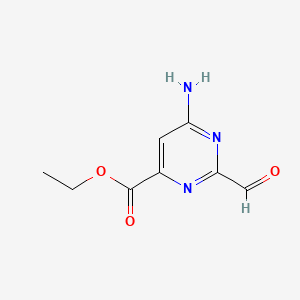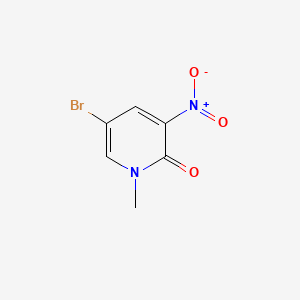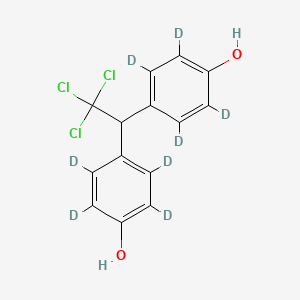
2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 (Major)
描述
2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 (Major) is a deuterated derivative of 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane, commonly known as bisphenol A. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the molecule. The deuterated form is often used in scientific research to study the behavior and properties of the compound under various conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 involves the deuteration of 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane. The process typically includes the following steps:
Deuteration of Phenol: Phenol is treated with deuterium oxide (D2O) to replace the hydrogen atoms with deuterium.
Formation of Bisphenol A-d8: The deuterated phenol is then reacted with acetone-d6 in the presence of an acid catalyst to form bisphenol A-d8.
Chlorination: The bisphenol A-d8 is chlorinated using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to introduce the trichloroethane group.
Industrial Production Methods
Industrial production of 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterium oxide and acetone-d6, along with optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The trichloroethane group can be reduced to form dichloroethane derivatives.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dichloroethane derivatives.
Substitution: Various substituted phenols and ethers.
科学研究应用
2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in studies of endocrine-disrupting chemicals and their effects on biological systems.
Medicine: Investigated for its potential effects on human health and its role in various diseases.
Industry: Used in the development of new materials and polymers with enhanced properties.
作用机制
The mechanism of action of 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 involves its interaction with various molecular targets, including:
Estrogen Receptors: The compound can bind to estrogen receptors, mimicking the effects of natural estrogens.
Enzymes: It can inhibit or activate certain enzymes involved in metabolic pathways.
Cell Signaling Pathways: The compound can modulate cell signaling pathways, affecting cellular functions and processes.
相似化合物的比较
Similar Compounds
Bisphenol A: The non-deuterated form of the compound.
Bisphenol S: A similar compound with a sulfone group instead of the trichloroethane group.
Bisphenol F: A related compound with a methylene bridge instead of the trichloroethane group.
Uniqueness
2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications, such as:
Enhanced Stability: Deuterium atoms confer greater stability to the compound under various conditions.
Isotopic Labeling: The deuterated form allows for precise tracking and analysis in experimental studies.
属性
IUPAC Name |
2,3,5,6-tetradeuterio-4-[2,2,2-trichloro-1-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3O2/c15-14(16,17)13(9-1-5-11(18)6-2-9)10-3-7-12(19)8-4-10/h1-8,13,18-19H/i1D,2D,3D,4D,5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGDILGOLSSKNE-PGRXLJNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])C(Cl)(Cl)Cl)[2H])[2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

